molecular formula C10H9ClN2O2 B12208743 1H-Indazole-1-propanoic acid, 6-chloro- CAS No. 1269535-22-9

1H-Indazole-1-propanoic acid, 6-chloro-

Cat. No.: B12208743
CAS No.: 1269535-22-9
M. Wt: 224.64 g/mol
InChI Key: UVDXMZQBAUASHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-1-propanoic acid, 6-chloro- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-1-propanoic acid, 6-chloro- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods

Industrial production of 1H-Indazole-1-propanoic acid, 6-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-1-propanoic acid, 6-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

1H-Indazole-1-propanoic acid, 6-chloro- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-1-propanoic acid, 6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6th position enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to altered cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-1-propanoic acid, 6-chloro- is unique due to the presence of both the chlorine atom and the propanoic acid group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1269535-22-9

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(6-chloroindazol-1-yl)propanoic acid

InChI

InChI=1S/C10H9ClN2O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15)

InChI Key

UVDXMZQBAUASHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=C2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.